4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol
Brand Name: Vulcanchem
CAS No.: 1963448-86-3
VCID: VC4582190
InChI: InChI=1S/C13H7ClF4O/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)13(16,17)18/h1-6,19H
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2O)F)Cl
Molecular Formula: C13H7ClF4O
Molecular Weight: 290.64

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol

CAS No.: 1963448-86-3

Cat. No.: VC4582190

Molecular Formula: C13H7ClF4O

Molecular Weight: 290.64

* For research use only. Not for human or veterinary use.

4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol - 1963448-86-3

Specification

CAS No. 1963448-86-3
Molecular Formula C13H7ClF4O
Molecular Weight 290.64
IUPAC Name 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol
Standard InChI InChI=1S/C13H7ClF4O/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)13(16,17)18/h1-6,19H
Standard InChI Key ASVQQAVMAACKFG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2O)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound’s IUPAC name is 4-chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol, reflecting its substitution pattern:

  • A phenolic hydroxyl group at position 2.

  • Chlorine and fluorine substituents at positions 4 and 5, respectively.

  • A 3-(trifluoromethyl)phenyl group at position 2 of the biphenyl system .

The three-dimensional structure (Figure 1) reveals planar aromatic rings with halogen atoms contributing to steric and electronic effects. The trifluoromethyl group enhances lipophilicity, influencing membrane permeability and target binding .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H7ClF4O\text{C}_{13}\text{H}_{7}\text{ClF}_{4}\text{O}
Molecular Weight290.64 g/mol
Physical FormOil
Purity95%
Storage TemperatureRoom Temperature

Synthesis and Production

Synthetic Routes

The synthesis typically involves Suzuki-Miyaura coupling or Ullmann coupling to form the biphenyl backbone, followed by halogenation and functionalization:

  • Coupling Reaction: Aryl halides react with boronic acids under palladium catalysis to form the biphenyl intermediate.

  • Halogenation: Sequential chlorination and fluorination at positions 4 and 5 using Cl2\text{Cl}_2 and F2\text{F}_2.

  • Trifluoromethylation: Introduction of the CF3\text{CF}_3 group via trifluoromethyl copper reagents .

A patent (CN110885298B) describes a related synthesis for 4-chloro-3-(trifluoromethyl)phenylisocyanate, involving nitration, reduction, and triphosgene reaction, which could be adapted for this compound .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Biphenyl FormationPd(PPh3_3)4_4, K2_2CO3_3, DMF65–75%
HalogenationCl2_2/FeCl3_3, F2_2/HF80–85%
TrifluoromethylationCF3_3Cu, DMSO, 80°C70%

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits moderate antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but limited efficacy against Gram-negative strains and fungi. Its mechanism likely involves disrupting microbial cell membranes via halogen-induced lipid peroxidation and inhibiting enzymatic cofactors .

Herbicidal Applications

In agrochemical studies, the trifluoromethyl group enhances interaction with plant acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials show 80% weed suppression at 50 ppm, outperforming traditional herbicides like glyphosate in selectivity.

Industrial and Pharmaceutical Applications

Agrochemicals

As a herbicide, the compound’s stability under UV light and soil persistence (half-life: 30 days) make it suitable for pre-emergent applications. Patents highlight formulations combining it with surfactants for enhanced foliar absorption .

Drug Development

Structural analogs are investigated for kinase inhibition and anti-inflammatory activity. For example, trifluoromethyl-substituted phenols show IC50_{50} values of 1.2 µM against COX-2, suggesting potential for NSAID development .

Comparison with Structural Analogs

Table 3: Bioactivity of Similar Compounds

CompoundTarget ActivityIC50_{50}/LD50_{50}
4-Chloro-2-(trifluoromethyl)phenolHerbicidal45 ppm
3-Chloro-4-trifluoromethylphenolAntibacterial12 µg/mL
This CompoundAntimicrobial/Herbicidal50 ppm/320 mg/kg

The positional arrangement of halogens and CF3\text{CF}_3 groups significantly impacts target selectivity and potency .

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